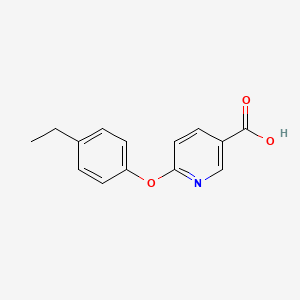

6-(4-Ethylphenoxy)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

6-(4-ethylphenoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO3/c1-2-10-3-6-12(7-4-10)18-13-8-5-11(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) |

InChI Key |

GAIOLTVACCLFCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 4 Ethylphenoxy Nicotinic Acid

Established Synthetic Pathways for the Core Nicotinic Acid Moiety

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) derivative. Its synthesis has been a subject of extensive research, leading to a variety of established methods ranging from classical oxidation reactions to more modern, environmentally conscious approaches.

Classical and Industrial Synthesis Routes (e.g., Oxidation of Picoline Derivatives)

Historically and in large-scale industrial production, the oxidation of picoline (methylpyridine) derivatives has been the most common strategy for synthesizing nicotinic acid. One of the primary starting materials is 3-picoline (β-picoline), which can be selectively oxidized to yield nicotinic acid. researchgate.net

Another significant industrial route begins with 5-ethyl-2-methylpyridine. This compound is subjected to oxidation, often using nitric acid, which converts the ethyl and methyl groups to carboxylic acid functionalities, ultimately yielding nicotinic acid after subsequent decarboxylation. researchgate.netnih.gov A refinement of this process by the Lonza Group involves using a large excess of nitric acid at low temperatures, which causes the nicotinic acid to crystallize as its nitrate (B79036) salt. nih.gov

Historically, nicotinic acid was first synthesized in 1867 through the oxidative degradation of nicotine (B1678760) using potent oxidizing agents like potassium chromate (B82759) and sulfuric acid. researchgate.net Other classical methods have employed oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and manganese dioxide (MnO₂) in the presence of sulfuric acid. nih.gov However, these methods often suffer from low atom economy and the production of significant waste. nih.gov

A prevalent industrial method involves the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine (B1664610). This intermediate is then hydrolyzed to either nicotinamide (B372718) or directly to nicotinic acid. researchgate.netresearchgate.net This multi-step process has been a cornerstone of industrial nicotinic acid production for many years. nih.gov

Table 1: Comparison of Classical and Industrial Synthesis Routes for Nicotinic Acid

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidation of 3-Picoline | 3-Picoline | Nitric acid, Air, V₂O₅ catalyst | Well-established, High volume | Use of corrosive nitric acid, High temperature and pressure |

| Oxidation of 5-Ethyl-2-methylpyridine | 5-Ethyl-2-methylpyridine | Nitric acid | High selectivity | Generates toxic NOx by-products, High energy consumption |

| Ammoxidation of 3-Picoline | 3-Picoline | Ammonia, Air, Metal oxide catalyst | Efficient for nicotinamide production | Multi-step process |

| Historical Oxidation of Nicotine | Nicotine | Potassium dichromate, Sulfuric acid | Historical significance | Use of highly toxic chromium reagents, Low yield |

| Permanganate Oxidation | Picoline derivatives | Potassium permanganate, Sulfuric acid | Laboratory-scale applicability | Highly wasteful, Low atom economy |

Biocatalytic and Green Chemistry Approaches in Nicotinic Acid Production

In response to the environmental drawbacks of traditional chemical synthesis, significant research has been directed towards developing biocatalytic and green chemistry-based methods for nicotinic acid production. chemistryjournal.net These approaches offer milder reaction conditions, higher selectivity, and a reduced environmental footprint. nih.govfrontiersin.org

Enzymatic synthesis has emerged as a powerful alternative. Microbial hydrolytic enzymes, particularly nitrilases, are capable of converting 3-cyanopyridine directly to nicotinic acid in a single step with high efficiency. nih.govfrontiersin.org For instance, nitrilase from Rhodococcus rhodochrous J1 has been shown to achieve a 100% yield in the conversion of 3-cyanopyridine to nicotinic acid. nih.gov Researchers have also focused on improving the catalytic efficiency and stability of these enzymes through genetic and enzyme engineering. frontiersin.org For example, site-directed mutagenesis of nitrilase from Acidovorax facilis 72W has led to a five-fold increase in its specific activity towards 3-cyanopyridine. frontiersin.org

Immobilization of whole cells or purified enzymes on various supports is another key strategy to enhance their industrial applicability by improving stability and reusability. frontiersin.org Packed-bed bioreactors with immobilized cells have been successfully used for the continuous production of nicotinic acid. frontiersin.org

Green chemistry principles are also being applied to the traditional oxidation routes. The direct air oxidation of picoline is being explored as a greener alternative to using nitric acid. researchgate.net Catalytic systems based on vanadium oxides (V₂O₅) and other metal oxides are employed to facilitate this gas-phase oxidation, with air serving as the oxidant. researchgate.netnih.gov While this method reduces the use of corrosive reagents, it still requires high temperatures. researchgate.net

Table 2: Overview of Biocatalytic and Green Chemistry Approaches

| Approach | Key Features | Example | Advantages | Challenges |

|---|---|---|---|---|

| Biocatalytic Synthesis | Use of microbial enzymes (e.g., nitrilase) | Conversion of 3-cyanopyridine to nicotinic acid using Rhodococcus rhodochrous | High selectivity, Mild reaction conditions, Environmentally friendly | Enzyme stability, Substrate tolerance, Cost of enzyme production |

| Green Oxidation | Use of air as an oxidant | Gas-phase oxidation of 3-picoline with V₂O₅ catalyst | Avoids corrosive nitric acid, Reduced waste | High energy requirements (high temperatures) |

| Enzyme Immobilization | Attaching enzymes or whole cells to a solid support | Nitrilase immobilized on sodium alginate | Enhanced enzyme stability and reusability, Continuous processing | Mass transfer limitations, Cost of immobilization |

Specific Synthetic Strategies for 6-(4-Ethylphenoxy)nicotinic acid

The synthesis of the target molecule, this compound, involves the formation of an ether linkage between the nicotinic acid core and a 4-ethylphenol (B45693) moiety. This is typically achieved through nucleophilic aromatic substitution.

Esterification and Etherification Reactions for Phenoxy Linkage Formation

The most probable synthetic route to this compound involves the reaction of a 6-halonicotinic acid, such as 6-chloronicotinic acid nih.gov, with 4-ethylphenol. This reaction is a nucleophilic aromatic substitution where the phenoxide ion acts as the nucleophile, displacing the halide from the pyridine ring.

To facilitate this reaction, the hydroxyl group of 4-ethylphenol is typically deprotonated with a base to form the more nucleophilic phenoxide. The reaction can be promoted by heat. A common method for forming such aryl ethers is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions are harsh, modern modifications using soluble copper catalysts with ligands like picolinic acid or phenanthroline allow the reaction to proceed under milder conditions. researchgate.netnih.gov

The synthesis would likely proceed as follows:

Esterification of the starting nicotinic acid: To prevent unwanted side reactions with the carboxylic acid group, it is often protected as an ester (e.g., a methyl or ethyl ester) prior to the etherification step.

Etherification: The 6-halonicotinate ester is then reacted with 4-ethylphenol in the presence of a base and a copper catalyst.

Hydrolysis: The resulting ester is then hydrolyzed back to the carboxylic acid to yield the final product, this compound.

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

For research-scale synthesis, the optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters to consider include:

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction. wikipedia.org

Base: The choice of base is important for the deprotonation of the phenol. Common bases include potassium carbonate, cesium carbonate, or sodium hydride.

Catalyst System: In the case of a copper-catalyzed reaction, the choice of the copper source (e.g., CuI, Cu₂O) and the ligand is critical. researchgate.netnih.gov

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

A factorial design of experiments can be employed to systematically study the effects of these parameters on the reaction yield and to identify the optimal conditions. nih.gov For instance, a study on the synthesis of related 2-(arylamino)nicotinic acid derivatives utilized boric acid as a catalyst under solvent-free conditions, highlighting the potential for green and efficient protocols. researchgate.net

Exploration of Chemical Modifications and Analog Generation

The structure of this compound offers several sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into three areas: the carboxylic acid group, the pyridine ring, and the phenoxy moiety.

Modification of the Carboxylic Acid: The carboxylic acid can be converted into a variety of other functional groups. For example, esterification with different alcohols can produce a range of esters. researchgate.net Amidation, by reacting the acid with various amines, can yield a series of amides. researchgate.netnih.gov The synthesis of nicotinoyl hydrazine (B178648) and subsequent condensation with aldehydes can lead to arylidene derivatives. researchgate.net

Modification of the Pyridine Ring: Substituents can be introduced onto the pyridine ring to explore their electronic and steric effects. For example, the synthesis of nicotinic acid derivatives with different substituents on the pyridine ring has been reported. researchgate.netchemistryjournal.net

Modification of the Phenoxy Moiety: The ethyl group on the phenoxy ring can be replaced with other alkyl or functional groups to probe the effect of this substituent on the molecule's properties. A variety of substituted phenols are commercially available or can be readily synthesized, allowing for the generation of a diverse set of analogs. For example, a series of phenyl 6-(4-alkoxyphenyl)nicotinates have been synthesized to study their liquid crystalline properties.

The synthesis of these analogs often employs similar synthetic strategies to the parent compound, with the appropriate modifications to the starting materials. The resulting library of compounds can then be screened for desired biological or material properties.

Table 3: Potential Chemical Modifications of this compound

| Modification Site | Type of Modification | Potential New Functional Groups |

|---|---|---|

| Carboxylic Acid | Esterification | Methyl ester, Ethyl ester, etc. |

| Amidation | Primary amides, Secondary amides, Tertiary amides | |

| Hydrazide formation | Nicotinoyl hydrazine | |

| Pyridine Ring | Substitution | Introduction of halogens, alkyl groups, etc. |

| Phenoxy Moiety | Substitution on the phenyl ring | Alkoxy groups, Halogens, Nitro groups, etc. |

| Variation of the alkyl substituent | Methyl, Propyl, Isopropyl, etc. |

Structure-Directed Synthesis of Derivatives

The derivatization of this compound can be approached by modifying either the carboxylic acid group or the aromatic rings. The carboxylic acid functionality offers a prime site for derivatization to form esters, amides, and other related compounds through standard organic reactions.

For instance, the synthesis of various nicotinic acid derivatives with potential biological activities has been reported. These often involve the conversion of the carboxylic acid to an acid chloride, followed by reaction with a wide range of nucleophiles. rug.nl Similarly, the carboxylic acid of this compound could be activated, for example with thionyl chloride, to form the corresponding acid chloride. This intermediate could then be reacted with various amines or alcohols to generate a library of amide or ester derivatives, respectively. The selection of the coupling partner would be directed by the desired properties of the final molecule, a common strategy in medicinal chemistry and materials science.

Below is a hypothetical table of derivatives that could be synthesized from this compound, based on common derivatization strategies for nicotinic acids.

| Derivative Name | R Group on Carbonyl | Potential Synthetic Reagent |

| Methyl 6-(4-ethylphenoxy)nicotinate | -OCH3 | Methanol |

| N-Benzyl-6-(4-ethylphenoxy)nicotinamide | -NHCH2Ph | Benzylamine |

| 6-(4-Ethylphenoxy)nicotinohydrazide | -NHNH2 | Hydrazine |

The synthesis of these derivatives would allow for the exploration of structure-activity relationships, where the systematic modification of the molecule's structure provides insights into its chemical and biological properties. nih.gov

Stereoselective Synthesis Considerations

The structure of this compound itself does not possess any chiral centers. Therefore, its synthesis does not inherently require stereoselective control. However, stereoselectivity becomes a critical consideration when introducing chiral moieties during the derivatization process.

For example, if the carboxylic acid of this compound were to be coupled with a chiral amine or alcohol, the resulting product would be a mixture of diastereomers unless a stereoselective coupling method is employed. The field of stereoselective synthesis offers various strategies to control the formation of specific stereoisomers. nih.govfrontiersin.org

Furthermore, if derivatives are synthesized that introduce chirality elsewhere in the molecule, for instance, through substitution on the ethyl group or the pyridine ring, stereoselective synthetic methods would be necessary to obtain enantiomerically pure compounds. While there is no specific literature on the stereoselective synthesis of this compound derivatives, general principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. nih.gov The development of stereoselective routes is crucial in fields like pharmacology, where different enantiomers of a molecule can exhibit vastly different biological activities.

Molecular and Cellular Interaction Mechanisms of 6 4 Ethylphenoxy Nicotinic Acid

Ligand-Target Binding Studies and Affinity Profiling

Identification of Potential Molecular Targets (e.g., Receptors, Enzymes)

Receptors: The principal molecular target for 6-(4-ethylphenoxy)nicotinic acid and related nicotinic acid derivatives is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor. nih.govnih.govebi.ac.ukresearchgate.netnih.gov This receptor is highly expressed in adipocytes and various immune cells, including macrophages. nih.govarvojournals.orgnih.gov GPR109A's activation by agonists is responsible for the well-known anti-lipolytic effects of niacin. nih.govresearchgate.net Studies on structure-activity relationships reveal that the binding pocket of GPR109A is somewhat restrictive. nih.gov Key amino acid residues critical for the binding of nicotinic acid include Arg111 in transmembrane helix 3 (TMH3), which acts as an anchor for the carboxylate group of the ligand, and other residues such as Trp91, Ser178, Phe276, and Tyr284 that interact with the heterocyclic ring. nih.govresearchgate.net Derivatives with substitutions at the 6-position of the pyridine (B92270) ring, such as this compound, are designed to interact with this binding pocket.

Enzymes: While the primary interaction is with a receptor, nicotinic acid and its derivatives can also modulate the activity of certain enzymes. A recent study demonstrated that nicotinic acid derivatives with modifications at the 6-position can act as noncompetitive inhibitors of α-amylase and α-glucosidase. acs.org Additionally, at therapeutic concentrations, nicotinic acid itself has been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP2D6. nih.govdrugbank.com Other nicotine-related compounds have also been found to competitively inhibit CYP2A13. nih.govpharmgkb.org This inhibition is thought to occur via the coordination of the pyridine nitrogen atom with the heme iron of the enzyme. nih.gov

Biophysical Characterization of Binding Events (e.g., SPR, ITC)

For instance, SAR studies on various substituted propenoic acids, which are structurally related to nicotinic acid, have determined their affinities for the HCA2 receptor, revealing that a planar trans-propenoic acid pharmacophore with a maximum length of 8 Å is optimal for binding. nih.govebi.ac.uk The table below presents affinity data for nicotinic acid and some of its derivatives, illustrating the impact of structural modifications on receptor binding.

Table 1: Binding Affinity of Nicotinic Acid and Derivatives at HCA2 (GPR109A) Receptor

| Compound | Affinity (Ki) in µM | Assay Type |

|---|---|---|

| Nicotinic Acid | 0.23 | Radioligand Binding |

| Acipimox | 5.8 | Radioligand Binding |

| Cinnamic acid | 13 | Radioligand Binding |

| trans-2-Fluorocinnamic acid | 11 | Radioligand Binding |

| trans-3-Fluorocinnamic acid | 20 | Radioligand Binding |

| trans-4-Fluorocinnamic acid | 11 | Radioligand Binding |

Data sourced from studies on structure-activity relationships of HCA2 agonists. nih.gov

Intracellular Signaling Pathway Modulation

Investigations into G-Protein Coupled Receptor (GPCR) Activation or Inhibition

This compound functions as an agonist of GPR109A, a member of the Gi/o family of G-protein coupled receptors. nih.govarvojournals.orgnih.gov Upon agonist binding, GPR109A undergoes a conformational change, which facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. nih.gov This leads to the dissociation of the Gαi subunit from the Gβγ dimer, with both components proceeding to modulate downstream effector proteins. nih.govcore.ac.uk The activation of the Gi pathway is a hallmark of GPR109A signaling and the primary mechanism through which nicotinic acid derivatives exert many of their cellular effects. nih.govnih.gov In addition to G-protein-mediated signaling, some evidence suggests that GPR109A activation can also lead to the recruitment of β-arrestins, which can mediate G-protein-independent signaling pathways and contribute to receptor internalization. nih.govcore.ac.ukox.ac.uk

Enzyme Activity Modulation (e.g., Inhibition, Activation)

The most well-characterized enzymatic modulation following GPR109A activation is the inhibition of adenylyl cyclase. nih.govnih.govwikipedia.orgproteopedia.org The activated Gαi subunit directly binds to and inhibits this enzyme, which is responsible for the conversion of ATP into cyclic AMP (cAMP). nih.govnih.gov

Beyond adenylyl cyclase, nicotinic acid and its analogs have been shown to inhibit other enzymes. In vitro studies have demonstrated that at high concentrations, nicotinic acid and nicotinamide (B372718) can inhibit the activity of several cytochrome P450 enzymes. nih.gov This suggests a potential for direct interaction with these metabolic enzymes, separate from the GPR109A pathway.

Table 2: Inhibition of Human Cytochrome P450 Enzymes by Nicotinic Acid and Nicotinamide

| Compound | Enzyme | Inhibition Constant (Ki) in mM |

|---|---|---|

| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 |

| Nicotinamide | CYP2D6 | 19 ± 4 |

| Nicotinamide | CYP3A4 | 13 ± 3 |

| Nicotinamide | CYP2E1 | 13 ± 8 |

Data from in vitro inhibition studies. nih.gov

Effects on Intracellular Messengers (e.g., cAMP, Ca2+)

cAMP: A primary consequence of GPR109A activation by ligands like this compound is the reduction of intracellular levels of the second messenger cyclic AMP (cAMP). nih.govnih.gov This occurs due to the Gαi-mediated inhibition of adenylyl cyclase activity. nih.govnih.gov The decrease in cAMP levels leads to reduced activity of cAMP-dependent protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins involved in cellular metabolism. nih.gov However, in some cell types, such as macrophages, GPR109A signaling can paradoxically lead to an increase in cAMP levels, a process thought to be mediated by the Gβγ subunits. nih.gov

Ca2+: Activation of GPR109A can also lead to the mobilization of intracellular calcium (Ca2+). nih.govnih.gov This signaling event has been observed in cells like macrophages and Langerhans cells. nih.gov The mechanism is believed to involve GPR109A-mediated signaling that promotes the influx of extracellular Ca2+. nih.gov This elevation in intracellular Ca2+ can then trigger various downstream cellular responses, including the activation of Ca2+-dependent signaling pathways and the release of inflammatory mediators. nih.govnih.gov

Cellular Efficacy and Functional Assays (In Vitro Models)

The cellular efficacy of this compound and its functional effects are evaluated using a variety of in vitro models. These assays are crucial for understanding the compound's biological activity at a cellular level, providing insights into its potential mechanisms of action before progressing to more complex biological systems. The following sections detail the methodologies used to assess the compound's interaction with cellular targets and pathways.

Cell-Based Assays for Target Engagement and Pathway Activation

Cell-based assays are fundamental in determining whether this compound directly interacts with its intended molecular target within a cellular environment and in assessing the subsequent activation or inhibition of specific signaling pathways. These assays typically involve engineered cell lines that express the target of interest.

One common approach is the use of reporter gene assays. In this system, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. Upon treatment with this compound, any modulation of the pathway results in a measurable change in the expression of the reporter gene, providing a quantitative measure of the compound's activity.

Another key technique is the measurement of second messengers, such as cyclic AMP (cAMP) or intracellular calcium levels. Many G protein-coupled receptors (GPCRs), which are common drug targets, signal through these second messengers. Assays like competitive binding assays using radiolabeled ligands or fluorescence-based assays can quantify changes in second messenger concentrations upon exposure to the compound, thereby indicating target engagement and pathway activation. For instance, a decrease in forskolin-stimulated cAMP levels in cells expressing a specific Gi-coupled receptor would suggest that this compound is an agonist for that receptor.

High-Content Screening for Phenotypic Effects in Cell Lines

High-content screening (HCS) offers a powerful, unbiased approach to identify the phenotypic effects of this compound on various cell lines. This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed "fingerprint" of the compound's effects.

In a typical HCS assay, cells are plated in multi-well plates and treated with a range of concentrations of this compound. The cells are then stained with fluorescent dyes that label specific subcellular components, such as the nucleus, cytoskeleton, and mitochondria. Automated imaging captures a large number of images, and software algorithms then quantify various features, including cell number, cell size, nuclear morphology, mitochondrial membrane potential, and protein localization.

This multiparametric analysis can reveal unexpected phenotypic changes and provide clues about the compound's mechanism of action. For example, a compound-induced change in nuclear morphology could suggest an effect on cell cycle or apoptosis. By comparing the phenotypic profile of this compound to a library of reference compounds with known mechanisms, it is possible to hypothesize its mode of action.

Preclinical Pharmacological Investigations and Biological Activities Non Human Models

In Vitro Pharmacological Characterization

Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.govnih.gov Studies have shown that nicotinic acid binds to and activates GPR109A, leading to downstream signaling cascades. nih.gov This receptor is expressed in various cell types, including adipocytes, immune cells such as macrophages, and epidermal cells like keratinocytes and Langerhans cells. nih.govnih.gov The activation of GPR109A in adipocytes is linked to the lipid-modifying effects of nicotinic acid. nih.gov

In the context of other nicotinic compounds, research on derivatives such as 6-(2-phenylethyl)nicotine has demonstrated binding to nicotinic cholinergic (nACh) receptors, specifically the α4β2 subtype. nih.gov This particular analog was found to act as an antagonist at these receptors. nih.gov This highlights the principle that modifications to the core nicotinic acid structure can lead to interactions with different receptor systems.

| Compound | Receptor | Action | Reference |

| Nicotinic Acid | GPR109A | Agonist | nih.govnih.gov |

| 6-(2-Phenylethyl)nicotine | α4β2 nACh | Antagonist | nih.gov |

The metabolism of nicotinic acid involves several enzymatic steps. One key area of research has been the study of enzymes involved in the degradation of nicotinic acid and related compounds in bacteria. For instance, 6-hydroxynicotinate 3-monooxygenase (NicC) is a flavin-dependent enzyme that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. nih.gov Detailed kinetic studies have been performed on this enzyme, revealing insights into its substrate specificity and catalytic mechanism. nih.gov

Another enzyme, d-6-hydroxynicotine oxidase, is involved in the oxidation of (R)-nicotine. nih.gov Kinetic analyses of this enzyme have been conducted to understand its substrate specificity and the effects of substrate modifications on its catalytic activity. nih.gov

While these studies provide valuable information on the enzymatic processes related to nicotinic acid metabolism, specific data on the inhibitory potency of 6-(4-Ethylphenoxy)nicotinic acid on these or other enzymes is not currently available. The broader class of molecules to which nicotinic acid belongs has also been explored for inhibitory activity against other targets. For example, the discovery of apixaban, a potent and selective inhibitor of blood coagulation factor Xa, emerged from research on structurally complex molecules that incorporate a pyridinone scaffold, which has some resemblance to the nicotinic acid structure. nih.gov

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |

| 6-Hydroxynicotinate 3-monooxygenase (NicC) | 6-hydroxynicotinic acid | - | - | nih.gov |

| d-6-Hydroxynicotine Oxidase | (R)-6-hydroxynicotine | - | - | nih.gov |

| Factor Xa | Apixaban | - | Potent Inhibitor | nih.gov |

Information regarding the evaluation of this compound in isolated organ and tissue preparations is not available in the reviewed literature.

In Vivo Preclinical Efficacy Assessment (Animal Models)

The in vivo efficacy of nicotinic acid has been extensively studied in various animal models, particularly in the context of atherosclerosis. In atherosclerosis-prone mice, such as those lacking the LDL receptor, treatment with nicotinic acid has been shown to significantly reduce the formation of atherosclerotic lesions. nih.gov Notably, this anti-atherosclerotic effect was observed even under conditions where plasma levels of total cholesterol and HDL cholesterol were not affected, suggesting a mechanism independent of its lipid-modifying effects. nih.gov

Further studies have demonstrated that the beneficial effects of nicotinic acid on atherosclerosis are mediated through its receptor, GPR109A. nih.govnih.gov In mice lacking GPR109A, the anti-atherosclerotic effect of nicotinic acid was abolished. nih.gov Bone marrow transplantation experiments have further pinpointed the importance of GPR109A on immune cells in mediating these protective effects. nih.gov

Another in vivo effect of nicotinic acid that has been investigated in mice is cutaneous flushing. This side effect is also mediated by the activation of GPR109A, but involves different cell types and pathways. nih.gov Studies in mice have shown that the early phase of flushing is dependent on GPR109A on Langerhans cells, while the late phase is mediated by GPR109A on keratinocytes. nih.gov

| Disease Model | Animal | Compound | Key Finding | Reference |

| Atherosclerosis | LDL-R deficient mice | Nicotinic Acid | Reduced atherosclerotic lesion formation | nih.govnih.gov |

| Cutaneous Flushing | Mice | Nicotinic Acid | Flushing mediated by GPR109A on Langerhans cells and keratinocytes | nih.gov |

In preclinical studies with nicotinic acid, several pharmacodynamic biomarkers have been identified. In the context of its anti-atherosclerotic effects, the expression of the cholesterol transporter ABCG1 in macrophages was identified as a downstream target of nicotinic acid action. nih.gov Nicotinic acid was shown to induce ABCG1 expression and promote cholesterol efflux from macrophages in a GPR109A-dependent manner. nih.gov Furthermore, nicotinic acid inhibited the recruitment of macrophages to atherosclerotic plaques, which can be considered another pharmacodynamic marker of its anti-inflammatory action. nih.gov

For the flushing effect of nicotinic acid, the formation of prostanoids, particularly prostaglandin (B15479496) E2 (PGE2), has been identified as a key biomarker. nih.gov Both nicotinic acid and another GPR109A agonist, monomethyl fumarate, were shown to induce PGE2 formation in isolated keratinocytes. nih.gov

| Effect | Biomarker | Cell Type | Change | Reference |

| Anti-atherosclerosis | ABCG1 expression | Macrophages | Increased | nih.gov |

| Anti-atherosclerosis | Macrophage recruitment | - | Decreased | nih.gov |

| Cutaneous Flushing | PGE2 formation | Keratinocytes | Increased | nih.gov |

No Publicly Available Preclinical Data for this compound

Despite a thorough review of scientific literature, no publicly available data exists for the preclinical pharmacological investigations and biological activities of the chemical compound this compound. Specifically, there is a lack of published research concerning its dose-response characterization in animal models, as well as its preclinical absorption, distribution, metabolism, and excretion (ADME) profile.

Efforts to locate in vitro metabolic stability studies, including those involving liver microsomes, and subsequent metabolite identification have yielded no results. Similarly, information regarding the pharmacokinetic profiling of this compound in any non-human species is absent from the public record. Furthermore, there are no available tissue distribution studies that would describe the compound's localization within animal models following administration.

Consequently, the creation of a detailed article adhering to the requested structure focusing on dose-response, metabolic stability, pharmacokinetics, and tissue distribution is not feasible due to the absence of foundational research data in the public domain.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 6 4 Ethylphenoxy Nicotinic Acid and Analogs

Design Principles for Structural Modification

The design of new analogs of 6-(4-ethylphenoxy)nicotinic acid is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a key strategy in medicinal chemistry used to create new molecules with similar biological properties by substituting an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com This approach can be used to modulate the activity, alter pharmacokinetics, or reduce the toxicity of a lead compound. cambridgemedchemconsulting.com For instance, in the context of nicotinic acid derivatives, the ester functionality, which can be metabolically labile, has been successfully replaced with 5-alkyl-oxazole bioisosteres, retaining sub-micromolar potency. nih.gov This highlights the potential of using bioisosteric replacements to address metabolic liabilities while maintaining desired biological activity. nih.gov

Functional group interconversion (FGI) is another fundamental tool in organic synthesis that allows for the conversion of one functional group into another. ub.edu This can involve a variety of reactions such as nucleophilic substitutions, additions, eliminations, oxidations, and reductions. ub.eduscribd.com For example, a carboxylic acid group, like the one present in this compound, can be converted into an ester, amide, or acyl chloride, which can then undergo further transformations. scribd.com These interconversions are essential for synthesizing a diverse library of analogs for SAR studies.

Table 1: Examples of Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Carboxylic Acid | Tetrazole | Mimics the acidic properties of the carboxylic acid group with potential for improved metabolic stability and cell permeability. |

| Ester | 1,2,4-Oxadiazole | Can replace the ester group, potentially improving metabolic stability. drugdesign.org |

| Phenyl | Pyridyl, Thienyl | The bioisosterism between benzene (B151609) and thiophene (B33073) is well-recognized. drugdesign.org |

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. nih.gov This approach is valuable for discovering novel intellectual property and overcoming limitations of existing scaffolds. By employing structure-based design, electronic and steric properties of lead compounds can be modified to address issues such as metabolic instability. nih.gov

Fragment-based design involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment-target complexes is then used to "grow" or combine fragments into more potent lead compounds. This approach has been successfully applied in the discovery of various enzyme inhibitors and receptor antagonists.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational tools that play a significant role in modern drug discovery by establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netresearchgate.net

Predictive QSAR models are developed to estimate the biological activity of new, unsynthesized compounds. nih.gov These models are built using a training set of molecules with known activities and can be based on various machine learning algorithms such as multiple linear regression, random forest, and support vector machines. nih.govnih.gov For example, QSAR models have been developed to predict the binding activity of compounds to the nicotinic acetylcholine (B1216132) receptor α7, an important target in addiction. nih.gov The performance of these models is evaluated using statistical metrics like the coefficient of determination (R²) and by internal and external validation to ensure their predictive power. researchgate.netmdpi.com

Table 2: Performance of Different Regression Models in a QSAR Study

| Model | R² (Coefficient of Determination) |

|---|---|

| Linear Regression | 0.58 nih.gov |

| Gradient Boosting Regression | 0.77 nih.gov |

| Bagging Regression | 0.80 nih.gov |

This table illustrates the predictive performance of various machine learning models in a QSAR study for aromatase inhibitors, with higher R² values indicating better model performance. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. mdpi.com These descriptors are the independent variables in a QSAR model. Examples of descriptors include molecular weight, logP (lipophilicity), and various electronic and steric parameters. nih.govmdpi.com

Property space analysis involves visualizing the distribution of compounds in a multidimensional space defined by these molecular descriptors. This analysis helps in understanding the SAR and in designing new compounds with desired properties by navigating this "chemical space."

Structure-Guided Optimization Strategies

Structure-guided optimization relies on the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. drugdesign.orgusda.gov In the case of nicotinic acid derivatives, understanding the crystal structure of nicotinic acid itself can provide insights into its interactions. nanomegas.com

By visualizing the binding pocket of the target and how a ligand like this compound fits into it, medicinal chemists can make rational modifications to the ligand to improve its binding affinity and selectivity. For example, if a part of the ligand is exposed to the solvent, it could be a site for modification to improve solubility or other pharmacokinetic properties. Conversely, if there is an unoccupied pocket in the binding site, the ligand could be extended to fill this space and form additional favorable interactions. This iterative process of structural determination, computational modeling, and chemical synthesis is a powerful strategy for optimizing lead compounds. drugdesign.orgusda.gov

Rational Design Based on Target-Ligand Interactions

The foundation of rational drug design lies in understanding the intricate dance between a ligand and its biological target. For nicotinic acid and its derivatives, the target is the GPR109A receptor. researchgate.net A critical first step in the rational design of novel agonists was the development of a homology model of GPR109A, often based on the crystal structure of a related receptor like bovine rhodopsin. researchgate.net This model provides a three-dimensional blueprint of the binding pocket, allowing researchers to visualize potential interactions.

Key interactions for nicotinic acid itself within the GPR109A binding site have been identified and serve as a crucial starting point. The carboxylate group of the nicotinic acid is a primary anchor, forming an ionic bond with a positively charged residue in the receptor. The pyridine (B92270) ring also establishes important contacts. This foundational knowledge allows for the strategic design of new analogs.

The design of compounds like this compound stems from the hypothesis that the region of the binding pocket occupied by the phenoxy group can tolerate and even benefit from specific substitutions. By analyzing the topology of the binding pocket through computational methods, researchers can identify hydrophobic pockets and potential sites for additional interactions. The introduction of a 4-ethyl group on the phenoxy ring is a deliberate modification aimed at optimizing these hydrophobic interactions. The ethyl group, being larger than a hydrogen atom but still relatively compact, can enhance binding affinity by displacing water molecules from the binding site and establishing favorable van der Waals contacts with nonpolar amino acid residues.

This rational approach allows for the in silico screening of numerous potential analogs before committing to their synthesis, thereby prioritizing compounds with the highest probability of success.

Iterative Synthesis and Biological Evaluation Cycles

Following the initial rational design phase, the development process enters a cyclical phase of synthesis, biological testing, and further refinement. This iterative loop is central to optimizing the lead compounds. A series of analogs based on the 6-phenoxynicotinic acid scaffold would be synthesized, systematically varying the substituent on the phenoxy ring.

For instance, an initial series might include compounds with small alkyl groups at the 4-position of the phenoxy ring, such as methyl, ethyl, and propyl groups. These compounds would then be subjected to a battery of biological assays to determine their potency and efficacy as GPR109A agonists. A common in vitro assay measures the inhibition of cyclic AMP (cAMP) formation in cells expressing the receptor, providing a quantitative measure of agonist activity (EC50).

The results of these assays feed directly back into the design process. If, for example, the 4-ethyl substituted compound demonstrates superior potency compared to the unsubstituted or 4-methyl substituted analogs, this provides a crucial piece of SAR data: a small, hydrophobic substituent at this position enhances activity. The next iteration of synthesis might then explore other positions on the phenyoxy ring or introduce different functional groups at the 4-position to further probe the electronic and steric requirements of the binding pocket.

This iterative process of design, synthesis, and testing allows for a gradual and systematic optimization of the lead compound, ultimately leading to the identification of molecules with improved pharmacological profiles.

| Compound | Substituent (R) | GPR109A Agonist Activity (EC50, nM) |

| 6-Phenoxynicotinic acid | H | (Hypothetical Value) |

| 6-(4-Methylphenoxy)nicotinic acid | CH₃ | (Hypothetical Value) |

| This compound | C₂H₅ | (Hypothetical Value) |

| 6-(4-Propylphenoxy)nicotinic acid | C₃H₇ | (Hypothetical Value) |

This table represents a hypothetical iterative synthesis and evaluation cycle for 6-(4-alkylphenoxy)nicotinic acids. The EC50 values are illustrative and would be determined through biological assays.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and in the field of drug design.

There is currently no publicly available research that has performed molecular docking studies with 6-(4-Ethylphenoxy)nicotinic acid to identify its binding modes or the key amino acid residues with which it might interact within a protein's active site. Such studies would be invaluable in predicting its potential biological targets and mechanism of action.

Virtual screening is a computational method used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. While derivatives of nicotinic acid have been used in virtual screening campaigns, there is no evidence to suggest that this compound has been utilized as a scaffold or reference compound in such studies to discover new ligands.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.

The conformational landscape and flexibility of this compound have not been explored through molecular dynamics simulations. Such an analysis would reveal the molecule's preferred shapes and the energy barriers between different conformations, which are crucial for its interaction with biological targets.

As no specific protein targets for this compound have been identified and studied through docking, there are consequently no molecular dynamics simulations of its behavior when complexed with a target protein. These simulations are essential for understanding the stability of the ligand-protein interaction and the dynamic changes that occur upon binding.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties. At present, there are no published quantum chemical calculations specifically for this compound.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential interactions. These properties are primarily determined by the distribution of electrons within the molecule, which can be described by frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO and LUMO) The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized.

For nicotinic acid derivatives, the HOMO is often located on the electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient parts. In the case of this compound, the phenoxy group, with its lone pair of electrons on the oxygen atom, and the ethyl-substituted phenyl ring would contribute significantly to the HOMO. Conversely, the electron-withdrawing carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring would likely be the primary sites for the LUMO.

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would likely show a high negative potential around the oxygen atom of the carboxylic acid group and the nitrogen atom of the pyridine ring. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential.

Global Reactivity Descriptors From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be deformed.

Below is a hypothetical data table illustrating the kind of electronic properties that would be determined from a DFT calculation. The values are for illustrative purposes and are based on typical ranges observed for similar organic molecules.

| Property | Predicted Value (Illustrative) | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Tendency to donate an electron |

| Electron Affinity (A) | 1.8 eV | Tendency to accept an electron |

| Electronegativity (χ) | 4.15 | Overall electron-attracting power |

| Chemical Hardness (η) | 2.35 | Resistance to electronic change |

| Chemical Softness (S) | 0.425 | Ease of electronic cloud deformation |

Conformational Energy Landscape Analysis

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. This compound possesses several rotatable bonds, leading to a complex conformational landscape. A conformational analysis aims to identify the most stable conformations (lowest energy states) and the energy barriers between them.

The key dihedral angles that would define the conformation of this compound are:

The angle between the pyridine ring and the phenoxy group around the C-O-C ether linkage.

The orientation of the carboxylic acid group relative to the pyridine ring.

The rotation of the ethyl group on the phenyl ring.

Potential Energy Surface Scan A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional PES plot can be generated. This plot reveals the low-energy conformers (valleys) and the transition states (peaks) that separate them.

For this compound, a PES scan around the C(pyridine)-O-C(phenyl) linkage would be of primary interest. This would reveal the preferred orientation of the two aromatic rings relative to each other. The steric hindrance between the hydrogen atom at position 5 of the pyridine ring and the phenyl ring would likely lead to a non-planar arrangement being the most stable conformation.

Another important conformational feature is the orientation of the carboxylic acid group. It can exist in syn or anti conformations relative to the nitrogen atom of the pyridine ring, with potential for intramolecular hydrogen bonding influencing the stability.

The table below illustrates the type of data that would be generated from a conformational energy landscape analysis. The energy values are relative and for illustrative purposes.

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) | Stability |

| 1 | 45° | 0° | 0.0 | Global Minimum |

| 2 | -45° | 0° | 0.0 | Global Minimum |

| 3 | 90° | 0° | 2.5 | Transition State |

| 4 | 0° | 180° | 1.2 | Local Minimum |

This analysis would indicate that the molecule likely adopts a twisted conformation in its lowest energy state to minimize steric clashes while allowing for favorable electronic interactions. The energy barriers between different conformations would determine the flexibility of the molecule at a given temperature.

Advanced Analytical Methodologies for Research Characterization of 6 4 Ethylphenoxy Nicotinic Acid

The comprehensive characterization of a novel compound such as 6-(4-Ethylphenoxy)nicotinic acid is fundamental to understanding its chemical properties and behavior in biological systems. Advanced analytical techniques are indispensable for confirming its structure, assessing its purity, and studying its interactions and metabolic fate in research settings.

Strategic Research Considerations and Future Directions

Integration into Modern Drug Discovery Pipelines (Preclinical Stages)

The progression of a compound like 6-(4-Ethylphenoxy)nicotinic acid from a preliminary "hit" to a clinical candidate is a rigorous, multi-stage process designed to systematically evaluate its potential as a therapeutic agent. ucl.ac.uk

Following initial identification through screening processes, a molecule such as this compound would be considered a "lead" compound. The goal of lead optimization is to refine its chemical structure to enhance desired pharmacological properties while minimizing undesirable ones. This process involves synthesizing and testing numerous analogues to establish Structure-Activity Relationships (SAR). youtube.com

Key objectives during lead optimization for a nicotinic acid derivative would include:

Improving Potency: Modifications to the phenoxy or ethyl groups on the core nicotinic acid scaffold would be explored to maximize interaction with its biological target. youtube.com

Enhancing Selectivity: The compound must selectively interact with its intended target to avoid off-target effects. pharmafeatures.com For nicotinic acid derivatives, this often means optimizing binding to specific receptors, such as the nicotinic acid receptor (GPR109A), to elicit desired lipid-modifying effects without causing unwanted side effects like flushing. nih.govnih.gov

Optimizing ADME Properties: The compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. Researchers aim to improve factors like oral bioavailability, metabolic stability, and appropriate half-life. pharmafeatures.com This ensures the drug can reach its target in sufficient concentrations and persist long enough to be effective.

This iterative cycle of design, synthesis, and testing can involve hundreds of related molecules before an optimized candidate is selected. ucl.ac.uk

Before a compound can advance to human clinical trials, it must meet a stringent set of preclinical selection criteria. The ultimate goal is to select a single molecule with the highest probability of success, demonstrating a promising balance of efficacy and safety in non-human studies. eurofinsdiscovery.comwuxiapptec.com The selection is based on a holistic evaluation of its properties. pharmafeatures.com

Below is a data table outlining the essential criteria for a small molecule preclinical candidate.

Table 1: Key Preclinical Candidate Selection Criteria

| Category | Criteria | Description | Relevant Findings/Endpoints |

|---|---|---|---|

| Pharmacology | Efficacy in Disease Models | The compound must demonstrate a therapeutic effect in relevant in vivo animal models of the target disease (e.g., dyslipidemia models for a nicotinic acid derivative). eurofinsdiscovery.comnih.gov | Reduction in LDL-cholesterol, triglycerides; increase in HDL-cholesterol. |

| Target Engagement & Selectivity | Evidence that the compound binds to its intended target in vivo and does not have significant interactions with other proteins that could cause side effects. ucl.ac.ukpharmafeatures.com | Biomarker analysis (e.g., changes in downstream signaling molecules), receptor occupancy studies. | |

| Mechanism of Action (MoA) | A clear understanding of how the compound produces its pharmacological effect at the molecular level. ucl.ac.uk | Confirmed interaction with a specific receptor or enzyme (e.g., GPR109A for nicotinic acid derivatives). | |

| Pharmacokinetics (PK) | Bioavailability | The fraction of an administered dose that reaches systemic circulation. Oral bioavailability is often preferred. ucl.ac.uk | Measurement of drug concentration in plasma over time after oral and intravenous administration. |

| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. Must be appropriate for the intended dosing regimen. ucl.ac.uk | PK parameters derived from plasma concentration-time curves. | |

| Metabolism & Distribution | Understanding how and where the compound is metabolized and distributed in the body. Identification of any active or toxic metabolites is crucial. pharmafeatures.com | Metabolite identification studies, tissue distribution studies in animal models. | |

| Safety & Toxicology | In Vitro Toxicity | The compound should not show toxicity in a battery of in vitro tests, including assessments for cardiac toxicity (e.g., hERG channel block) and genotoxicity. ucl.ac.uk | Negative results in Ames test (mutagenicity), hERG assays, and cytotoxicity assays. |

| In Vivo Toxicology | The compound must demonstrate an acceptable safety margin in repeat-dose toxicology studies in at least two species (typically one rodent, one non-rodent). pharmafeatures.comnih.gov | Determination of the No-Observed-Adverse-Effect Level (NOAEL). | |

| Drug-Drug Interaction (DDI) Potential | Assessment of the compound's potential to interfere with the metabolism of other drugs, commonly via inhibition or induction of cytochrome P450 enzymes. pharmafeatures.com | In vitro CYP450 inhibition and induction assays. |

| Chemistry & Manufacturing | Chemical Stability & Scalability | The compound must be stable under storage conditions, and its synthesis must be straightforward and scalable for large-scale production. ucl.ac.uk | Stability studies, demonstration of a robust and reproducible synthetic route. |

Investigational Applications of this compound as a Chemical Probe or Research Tool

Beyond its therapeutic potential, a well-characterized molecule like this compound can serve as a valuable chemical probe. Chemical probes are highly selective small molecules used to study protein function and dissect biological pathways. eubopen.orgnih.gov

Nicotinic acid and its derivatives are intrinsically linked to fundamental metabolic pathways, primarily through their role as NAD+ precursors and their interaction with specific receptors. nih.govnih.gov A selective probe based on the this compound structure could be instrumental in:

Dissecting Receptor Signaling: If the compound is a selective agonist or antagonist for a specific receptor (like GPR109A), it can be used to isolate and study the downstream signaling events triggered by that receptor in various cell types. nih.govnih.gov This helps to understand, for example, precisely how receptor activation in adipocytes leads to changes in lipid mobilization.

Mapping NAD+ Metabolism: Nicotinic acid is a key building block for NAD+, a vital cofactor in cellular energy metabolism and signaling. nih.govjustia.com Isotope-labeled versions of this compound could be synthesized and used as tracers to follow its incorporation into the NAD+ pool, helping to quantify the flux through different biosynthetic pathways (e.g., the Preiss-Handler pathway) in health and disease. nih.gov

Validating New Drug Targets: By selectively modulating a single protein target, a chemical probe can help validate whether that target is truly involved in a disease process, making it a suitable candidate for future drug development efforts. nih.gov

The unique chemical properties of a compound are often leveraged to develop new analytical methods for research.

Reference Standard for Bioanalysis: A highly purified form of this compound would be essential as a reference standard for the development and validation of quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure its concentration in plasma, tissues, or cell culture media. rsc.org This is fundamental for all preclinical pharmacokinetic and pharmacology studies.

Probes for Binding Assays: The compound could be modified (e.g., by attaching a fluorescent tag or a biotin (B1667282) handle) to create a probe for use in high-throughput screening assays designed to find other molecules that bind to the same target.

Patent Landscape and Academic Intellectual Property in Nicotinic Acid Derivatives Research

The intellectual property landscape for nicotinic acid derivatives is mature and active, reflecting decades of research and commercial interest. nih.gov Patents in this area generally fall into several key categories, and any new entity like this compound would be evaluated against this existing art.

Table 2: Overview of Patent Categories for Nicotinic Acid Derivatives

| Patent Category | Description | Examples & Citations |

|---|---|---|

| Composition of Matter | Claims a novel chemical entity itself. This is the strongest form of patent protection. biospace.com | A patent could claim a specific salt form of a nicotinamide (B372718) riboside (NR) derivative, granting exclusive rights to that molecule. biospace.com |

| Formulations | Claims a specific formulation of a known compound to achieve a desired release profile or improve stability. | Patents exist for intermediate-release nicotinic acid formulations designed to be taken once daily and minimize side effects. google.com |

| Methods of Use | Claims the use of a compound (new or existing) to treat a specific disease or condition. | A patent describes using nicotinic acid esters to stimulate leptin production, proposing a new therapeutic application. google.com |

| Methods of Synthesis | Claims a novel and non-obvious process for manufacturing a compound, which can be more efficient or cost-effective. | Patents cover industrial processes like the oxidative ammonolysis of 3-methylpyridine (B133936) to produce nicotinic acid. nih.govresearchgate.net A patent application also describes producing nicotinic acid via a Maillard-type reaction. epo.org |

| Combination Therapies | Claims the use of a nicotinic acid derivative in combination with one or more other active agents. | A patent application relates to formulations combining an NAD+ agonist (a nicotinic acid derivative) with a flavonoid polyphenol. justia.com |

Academic institutions and pharmaceutical companies continuously file patents on new derivatives, formulations, and uses to protect their innovations. researchgate.netgreyb.com Research into this compound would require a thorough freedom-to-operate analysis to navigate this complex patent landscape.

Analysis of Research-Oriented Patent Filings

An analysis of patent filings for compounds structurally related to this compound, such as phenoxyacetic acids and other nicotinic acid derivatives, reveals a landscape dominated by industrial entities. These patents typically focus on the synthesis of novel analogs, formulations, and their application in treating a range of disorders.

A review of international patent applications indicates a strong focus on the therapeutic potential of this class of compounds. For instance, numerous patents have been filed for substituted phenoxyacetic acids and their derivatives as ClC-1 inhibitors for the treatment of neuromuscular disorders. discoverypharm.com This suggests a strategic interest in developing therapies for conditions with unmet medical needs.

Table 1: Representative Patent Applications for Related Phenoxy Acid and Nicotinic Acid Derivatives

| Patent/Application Number | Title | Key Focus Area | Assignee Type |

| WO 2019/115777 A1 | Phenoxy acids for the treatment of neuromuscular disorders | Therapeutic Application | Industry |

| WO 2020/254553 A1 | Preparation of substituted phenoxyacetic acids and derivatives as ClC-1 inhibitors | Synthesis & Therapeutic Application | Industry |

| EP 4144727 A1 | Method for preparing chiral synthetic nicotine (B1678760) | Chemical Synthesis | Industry |

| US 2017/0304338 A1 | Use of nicotinic acid riboside or nicotinamide riboside derivatives, and reduced derivatives thereof, as nad+ increasing precursors | Therapeutic Application | Industry |

| US 2586808 A | Nicotinic acid production | Chemical Production | Industry |

This table is illustrative and based on patent data for structurally related compounds.

Trends in Academic vs. Industrial Research Focus for this Compound Class

The research landscape for compounds like this compound and its analogs shows a discernible divergence between academic and industrial pursuits.

Industrial Research: The primary driver for industrial research is the development of commercially viable products. For the broader class of nicotinic acid derivatives, a significant portion of industrial investment is directed towards pharmaceutical intermediates. For example, in the related market for 6-amino-nicotinic acid methyl ester, over 71% of demand originates from its use in pharmaceutical manufacturing. globalgrowthinsights.com Industry focus is also heavily placed on process optimization, with a significant percentage of companies investing in upgrading synthesis technologies to meet regulatory standards and improve efficiency. globalgrowthinsights.com

Academic Research: Academic research, in contrast, tends to be more exploratory, focusing on elucidating mechanisms of action, identifying novel biological targets, and exploring a wider range of potential, sometimes non-commercial, applications. A notable trend is the increase in collaborative projects between academic institutions and chemical manufacturers. These partnerships often aim to bridge the gap between fundamental discovery and scalable synthesis of value-added derivatives. globalgrowthinsights.com For instance, collaborations have been reported to focus on increasing the yield of ester derivatives and reducing by-product waste, reflecting a shared interest in sustainable chemical synthesis. globalgrowthinsights.com

Table 2: Academic vs. Industrial Research Trends for a Related Nicotinic Acid Derivative (6-amino-nicotinic acid methyl ester)

| Research Focus | Academic Emphasis | Industrial Emphasis |

| Primary Goal | Knowledge advancement, mechanism elucidation | Product development, commercialization |

| Key Activities | Exploratory synthesis, biological screening, target identification | Process optimization, scale-up, formulation development |

| Collaboration | Increasing partnerships with industry for scalable synthesis | Strategic alliances to access novel research and talent |

| Reported Drivers | Scientific curiosity, grant funding | Market demand, profitability, regulatory compliance |

This table is based on market analysis of a structurally related compound and represents general trends in the field.

Ethical Considerations in Preclinical Animal Research and Responsible Data Reporting

The preclinical evaluation of any new chemical entity, including this compound, necessitates a rigorous adherence to ethical principles, particularly in the context of animal research and the transparent reporting of findings.

The use of animals in research is predicated on a careful cost-benefit analysis, where the potential scientific and medical benefits must outweigh the ethical costs of animal use. animal-journal.euyoutube.com The foundational principles guiding the ethical use of animals in research are often summarized as the "Three Rs":

Replacement: Utilizing non-animal methods whenever possible. This includes in vitro assays and computational modeling to assess the properties of a compound before proceeding to in vivo studies. nih.gov

Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data. nih.gov

Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. nih.gov This includes providing appropriate housing, handling, and veterinary care. animal-journal.euapa.org

Researchers have an ethical obligation to ensure that all personnel involved in animal studies are adequately trained and that the experimental design is robust to avoid unnecessary duplication of experiments. animal-journal.eunih.gov

Responsible data reporting is intrinsically linked to the ethical conduct of research. The transparent and complete reporting of preclinical data is essential for the scientific community to assess the validity of the findings and to build upon the research. nih.govuniv-rennes.fr Key aspects of responsible data reporting include:

Comprehensive Documentation: Detailed records of experimental protocols, raw data, and statistical analyses must be maintained and made available for review. numberanalytics.comyoutube.com

Transparency: Reporting both positive and negative results is crucial to prevent publication bias and to provide a complete picture of the compound's effects. nih.gov

Adherence to Guidelines: Following established reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, helps to ensure that publications contain sufficient information for others to replicate and evaluate the study. nih.gov

Data Sharing: While respecting intellectual property constraints, the principle of data sharing is encouraged to accelerate scientific progress and maximize the value of the research conducted. univ-rennes.frefpia.eu

The ethical treatment of animals and the responsible reporting of research data are not merely regulatory hurdles but are fundamental to the integrity and progress of scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.